molecular formula C15H16O2 B8744660 3-(4-Phenylphenoxy)propan-1-ol CAS No. 173025-78-0

3-(4-Phenylphenoxy)propan-1-ol

Cat. No.: B8744660
CAS No.: 173025-78-0
M. Wt: 228.29 g/mol
InChI Key: UXNMTZJRIDBWSL-UHFFFAOYSA-N
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Description

Contextualization of Aryloxypropanols in Advanced Organic Synthesis

Aryloxypropanols are a class of organic compounds characterized by a propanol (B110389) backbone linked to an aryl group via an ether bond. This structural motif is a cornerstone in various fields of chemical research, particularly in medicinal chemistry and materials science. The versatility of the aryloxypropanol scaffold allows for the synthesis of a wide array of derivatives with diverse pharmacological activities. For instance, many compounds incorporating this structure are investigated for their potential therapeutic applications. The ether linkage provides stability, while the hydroxyl group and the aromatic ring offer sites for further functionalization, making them valuable intermediates in multi-step synthetic pathways. Their role as building blocks is crucial for constructing more complex molecules, including pharmaceuticals and dyestuffs. ontosight.ai

Structural Significance of the 3-(4-Phenylphenoxy)propan-1-ol Moiety in Chemical Research

The molecule this compound is distinguished by several key structural features that make it an object of interest in chemical research. Its architecture comprises a biphenyl (B1667301) group connected to a propanol unit through an ether linkage.

The Biphenyl Moiety: The biphenyl group (C₆H₅-C₆H₄-) is a rigid, aromatic system known to participate in π-stacking interactions and can fit into hydrophobic pockets of biological targets like enzymes and receptors. This feature is common in pharmacologically active compounds. chemsrc.com

The Propan-1-ol Chain: The flexible three-carbon chain terminating in a primary alcohol (-O-(CH₂)₃-OH) is a critical component. The hydroxyl group can act as a hydrogen bond donor and acceptor, significantly impacting the molecule's solubility and its ability to interact with biological systems. This functional group also serves as a synthetic handle for introducing other functionalities.

The combination of a rigid aromatic system with a flexible hydrophilic chain gives the molecule an amphipathic character, which is a key consideration in the design of bioactive molecules. ontosight.ai While specific research on this compound is not extensively documented in public literature, the significance of its structural components is well-established through studies of analogous compounds like 1-(biphenyl-4-yloxy)-3-(piperidin-1-yl)propan-2-ol and various piperazine (B1678402) derivatives containing the biphenyl ether group. ontosight.aichemsrc.com

Overview of Research Approaches for Complex Aromatic Ethers with Aliphatic Alcohol Functionalities

The synthesis and characterization of complex aromatic ethers bearing aliphatic alcohol groups involve a range of established and modern organic chemistry techniques.

Synthetic Approaches: The formation of the crucial aryl ether bond is a primary focus. Several methods are commonly employed:

Williamson Ether Synthesis: This is a classical and widely used method involving the reaction of a phenoxide with an alkyl halide (e.g., 4-phenylphenoxide with 3-chloropropan-1-ol). ontosight.aievitachem.com Microwave-assisted variations of this reaction can enhance efficiency and reduce reaction times. ontosight.ai

Ullmann Condensation: This method typically involves the copper-catalyzed reaction of a phenol (B47542) with an aryl halide. It is particularly useful for forming diaryl ethers but can be adapted for alkyl aryl ethers. ontosight.aievitachem.com

Metal-Free Arylation: Modern approaches include the use of diaryliodonium salts to arylate aliphatic alcohols under mild, metal-free conditions. nih.gov This method is advantageous in pharmaceutical synthesis where metal contamination must be avoided. nih.gov

Reductive Etherification: Newer strategies enable the direct formation of ethers from aldehydes and alcohols, offering alternative pathways with high functional group tolerance. chemicalbook.com

Analytical and Characterization Methods: Once synthesized, these compounds are characterized using standard spectroscopic techniques to confirm their structure and purity. These methods include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the carbon-hydrogen framework of the molecule. chemeo.com

Mass Spectrometry (MS): This technique provides information on the molecular weight and fragmentation pattern of the compound.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the hydroxyl (-OH) stretch and the C-O ether stretch.

Physicochemical and Synthetic Data

The following tables provide compiled data on the properties of this compound and a summary of relevant synthetic methods for related ethers.

Table 1: Estimated Physicochemical Properties of this compound

Note: Direct experimental data for this specific compound is limited. The values below are estimated based on data from closely related analogs such as 3-(4-phenylphenoxy)propan-1-amine and computational models.

PropertyEstimated Value
Molecular Formula C₁₅H₁₆O₂
Molecular Weight 228.29 g/mol
IUPAC Name This compound
Physical State Likely a solid or viscous oil at room temperature
Boiling Point > 300 °C (estimated)
logP (Octanol/Water Partition Coefficient) ~3.5 (estimated)
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 2

Table 2: Comparative Overview of Synthetic Methods for Aryl Alkyl Ethers

Synthesis MethodReagents & CatalystsConditionsAdvantagesKey Findings/Refs
Williamson Ether Synthesis Phenol, Alkyl Halide, Base (e.g., K₂CO₃, NaOH)Varies (RT to high temp), often in polar aprotic solvents (e.g., DMSO, DMF)General, straightforward, widely applicable. ontosight.aiCan be performed under microwave irradiation and solvent-free conditions on a solid base like K₂CO₃ for high yields. ontosight.ai
Ullmann Condensation Phenol, Aryl Halide, Copper catalyst, BaseHigh temperaturesGood for sterically hindered substrates.A classical method for ether formation. evitachem.com
Metal-Free Arylation Aliphatic Alcohol, Diaryliodonium Salt, Base (e.g., tBuONa)Room temperature, short reaction times (e.g., 90 min)Mild conditions, avoids transition metal catalysts. nih.govAryl groups with electron-withdrawing substituents are transferred in excellent yields. nih.gov
Palladium-Catalyzed Hydroxylation/Etherification Aryl Halide, KOH or B(OH)₃, Palladium catalyst, LigandMild conditions in a biphasic solvent system (e.g., dioxane/water)A two-step approach where the phenol is first formed and can then be alkylated in situ.Allows for the synthesis of phenols from aryl halides, which are precursors to ethers.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

173025-78-0

Molecular Formula

C15H16O2

Molecular Weight

228.29 g/mol

IUPAC Name

3-(4-phenylphenoxy)propan-1-ol

InChI

InChI=1S/C15H16O2/c16-11-4-12-17-15-9-7-14(8-10-15)13-5-2-1-3-6-13/h1-3,5-10,16H,4,11-12H2

InChI Key

UXNMTZJRIDBWSL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OCCCO

Origin of Product

United States

Synthetic Methodologies for 3 4 Phenylphenoxy Propan 1 Ol and Analogues

Strategies for Carbon-Oxygen Bond Formation at the Phenoxy Linkage

The creation of the aryl alkyl ether bond is a pivotal step in the synthesis of 3-(4-phenylphenoxy)propan-1-ol. Two prominent methods for achieving this are the Mitsunobu reaction and nucleophilic aromatic substitution.

The Mitsunobu reaction is a versatile method for forming esters, phenyl ethers, thioethers, and other compounds from primary or secondary alcohols. byjus.commissouri.edu This reaction utilizes a combination of a reducing agent, typically triphenylphosphine (B44618) (PPh₃), and an oxidizing agent, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). byjus.com The reaction proceeds by activating the alcohol's hydroxyl group, making it a good leaving group, which is then displaced by a nucleophile. organic-chemistry.org

In the context of synthesizing aryl alkyl ethers, a phenol (B47542) acts as the nucleophile. commonorganicchemistry.com The reaction mechanism involves the initial formation of a phosphonium (B103445) intermediate from the combination of triphenylphosphine and DEAD. organic-chemistry.org This intermediate then activates the alcohol, allowing for nucleophilic attack by the phenoxide ion. organic-chemistry.org A key characteristic of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol's chiral center, if one exists, making it a powerful tool in stereoselective synthesis. missouri.educhemistrysteps.com For the synthesis of this compound, 4-phenylphenol (B51918) would be reacted with propan-1,3-diol under Mitsunobu conditions.

Table 1: Key Reagents in Mitsunobu Reaction for Aryl Alkyl Ether Formation
ReagentRoleCommon Examples
AlcoholSubstrate (becomes the alkyl part of the ether)Primary or Secondary Alcohols
PhenolNucleophile (becomes the aryl part of the ether)4-Phenylphenol
PhosphineReducing Agent/ActivatorTriphenylphosphine (PPh₃)
AzodicarboxylateOxidizing Agent/ActivatorDiethyl azodicarboxylate (DEAD), Diisopropyl azodicarboxylate (DIAD)

Nucleophilic aromatic substitution (SNAr) provides an alternative route to aryl ethers. acs.org This reaction typically requires an aromatic ring that is activated by electron-withdrawing groups (such as nitro or cyano groups) positioned ortho or para to the leaving group. scientificupdate.comacsgcipr.org The leaving group is usually a halide. The SNAr mechanism involves the attack of a nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. acsgcipr.org Subsequent departure of the leaving group re-aromatizes the ring and yields the final product.

For the synthesis of phenoxypropanol scaffolds, an activated aryl halide would be treated with an alkoxide nucleophile. acs.org While 4-phenylphenol itself is not activated towards SNAr, derivatives with appropriate electron-withdrawing groups could be employed. The choice of solvent, base, and the order of reagent addition are critical for the success of these reactions. acs.org

Methodologies for Constructing the Propan-1-ol Aliphatic Chain

The formation of the propan-1-ol side chain is another crucial aspect of the synthesis. This can be accomplished through the reduction of various functional groups or the functionalization of an alkene.

Metal hydrides are powerful reducing agents capable of converting carbonyl compounds and carboxylic acid derivatives into alcohols. uop.edu.pk Lithium aluminum hydride (LiAlH₄) is a very strong reducing agent that can reduce esters and carboxylic acids to primary alcohols. commonorganicchemistry.comlibretexts.orglumenlearning.com Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent and is typically used for the reduction of aldehydes and ketones. lumenlearning.com

Borane-tetrahydrofuran (BH₃-THF) complex is a particularly useful reagent for the reduction of carboxylic acids to alcohols. commonorganicchemistry.comchemicalbook.comproprep.com It offers good selectivity and is often preferred over LiAlH₄ for this transformation. commonorganicchemistry.com The reaction proceeds through the formation of an intermediate acyloxyborane, which is then further reduced to the alcohol. organic-chemistry.org For the synthesis of this compound, a precursor such as 3-(4-phenylphenoxy)propanoic acid or its corresponding ester could be reduced using a suitable metal hydride.

Table 2: Common Metal Hydride Reducing Agents
ReagentAbbreviationTypical Substrates Reduced to Alcohols
Lithium aluminum hydrideLiAlH₄Carboxylic acids, Esters, Aldehydes, Ketones
Sodium borohydrideNaBH₄Aldehydes, Ketones
Borane-tetrahydrofuran complexBH₃-THFCarboxylic acids, Amides

The hydroboration-oxidation of terminal alkenes is a classic method for the anti-Markovnikov addition of water across a double bond, yielding a primary alcohol. masterorganicchemistry.comlibretexts.orgchemistrysteps.com The reaction involves the addition of a borane (B79455) reagent, such as BH₃-THF or 9-borabicyclo[3.3.1]nonane (9-BBN), across the double bond, followed by oxidation with hydrogen peroxide in the presence of a base. masterorganicchemistry.comnih.gov This two-step process is stereospecific, with the hydrogen and hydroxyl groups adding to the same side of the double bond (syn-addition). masterorganicchemistry.com

Oxymercuration-demercuration is another two-step process for the hydration of alkenes. vedantu.com This reaction, in contrast to hydroboration-oxidation, follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon. wikipedia.org The reaction involves the treatment of the alkene with mercuric acetate (B1210297) in aqueous solution, followed by reduction with sodium borohydride. vedantu.comwikipedia.org A key advantage of this method is that it proceeds without carbocation rearrangements. wikipedia.org To synthesize this compound via these methods, a precursor such as 4-allyl-1,1'-biphenyl would be required.

Multi-Step Synthesis Pathways Involving Aromatic and Aliphatic Intermediates

The synthesis of this compound is typically achieved through a multi-step process. vapourtec.comudel.edu A common and efficient approach involves the Williamson ether synthesis, where the sodium salt of 4-phenylphenol is reacted with a 3-halopropanol, such as 3-bromopropan-1-ol. This reaction forms the desired ether linkage in a single step.

Another well-established multi-step pathway begins with the reaction of 4-phenylphenol with ethyl acrylate. This Michael addition reaction forms ethyl 3-(4-phenylphenoxy)propanoate. The subsequent reduction of the ester functional group, typically with a powerful reducing agent like lithium aluminum hydride (LiAlH₄) or a borane complex, yields the target molecule, this compound. libretexts.orgucalgary.ca

Stereoselective Synthesis and Chiral Resolution Techniques

Achieving enantiopurity in this compound and related aryloxy propanols can be approached through two primary strategies: direct asymmetric synthesis, where a chiral catalyst guides the formation of a specific enantiomer, or through the resolution of a racemic mixture, where the two enantiomers are separated.

Asymmetric catalysis offers an efficient route to chiral molecules by employing a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. For the synthesis of chiral 3-aryloxy-propan-1-ols, several catalytic methods can be envisioned, primarily centered around the asymmetric reduction of a prochiral ketone precursor or through kinetic resolution.

One prominent strategy involves the asymmetric reduction of 1-(4-phenylphenoxy)propan-2-one. This can be achieved using chiral metal complexes as catalysts. For instance, transfer hydrogenation reactions employing chiral ruthenium or rhodium complexes with ligands such as chiral diamines or amino alcohols have proven effective for a wide range of ketones. These reactions typically utilize a hydrogen source like isopropanol (B130326) or formic acid. The choice of chiral ligand is crucial for achieving high enantioselectivity.

Another powerful approach is the enzyme-catalyzed kinetic resolution of racemic this compound. Lipases are commonly employed for this purpose, catalyzing the enantioselective acylation of one enantiomer in the presence of an acyl donor, such as vinyl acetate. This process leaves the unreacted enantiomer of the alcohol in high enantiomeric excess. The selection of the specific lipase (B570770) and reaction solvent is critical for optimizing both the reaction rate and the enantioselectivity.

Below is a table summarizing representative results for the lipase-catalyzed kinetic resolution of analogous secondary alcohols, which illustrates the potential for achieving high enantiomeric excess (ee).

Table 1: Representative Data for Lipase-Catalyzed Kinetic Resolution of Secondary Alcohols

Entry Substrate Lipase Acyl Donor Solvent Conversion (%) Product ee (%) Unreacted Alcohol ee (%)
1 (±)-1-Phenylethanol Novozym 435 Vinyl Acetate Toluene ~50 >99 (R-acetate) >99 (S-alcohol)
2 (±)-1-Phenyl-1-propanol Novozym 435 Lauric Acid Toluene ~50 >95 (R-ester) >95 (S-alcohol)

Classical resolution via the formation of diastereomeric salts is a well-established and industrially viable method for separating enantiomers. nih.gov This technique is particularly applicable to racemic compounds that can be derivatized to contain an acidic or basic functional group. In the case of this compound, the hydroxyl group can be derivatized with a chiral acid to form a mixture of diastereomeric esters. However, a more common approach for alcohols involves converting them into a hemiphthalate or a similar acidic derivative, which can then be resolved using a chiral base.

The process involves reacting the racemic alcohol derivative with an enantiomerically pure resolving agent, such as a chiral amine or a chiral acid. This reaction results in the formation of a mixture of two diastereomeric salts. Due to their different physical properties, these diastereomers can often be separated by fractional crystallization. nii.ac.jp Key to this separation is the difference in solubility between the two diastereomeric salts in a given solvent system. nii.ac.jp

Commonly used chiral resolving agents for acidic derivatives of alcohols include naturally occurring alkaloids like brucine, strychnine, and quinine, or synthetic chiral amines like (R)- or (S)-1-phenylethylamine. For basic derivatives, chiral acids such as (+)-tartaric acid, (-)-mandelic acid, or (+)-camphorsulfonic acid are frequently employed. nih.gov

The efficiency of the resolution is highly dependent on the choice of the resolving agent and the crystallization solvent. nii.ac.jp A systematic screening of different resolving agents and solvents is often necessary to identify the optimal conditions for selective crystallization of one diastereomer, leaving the other in the mother liquor. Once a pure diastereomeric salt is isolated, the chiral auxiliary can be removed by hydrolysis to yield the enantiomerically pure alcohol.

The table below presents examples of chiral resolutions of acidic compounds using chiral amines, illustrating the principles that would be applied to a derivatized form of this compound.

Table 2: Examples of Chiral Resolution of Racemic Acids with Chiral Amines

Entry Racemic Acid Resolving Agent Solvent Isolated Diastereomer
1 (±)-Mandelic Acid (S)-(-)-α-Methylbenzylamine Ethanol Salt of (R)-Mandelic Acid
2 (±)-2-Chloromandelic Acid (R)-α-Phenethylamine Ethanol Salt of (R)-2-Chloromandelic Acid

Reaction Mechanisms and Chemical Transformations of 3 4 Phenylphenoxy Propan 1 Ol

Nucleophilic Substitution Reactions at the Primary Alcohol Position

The primary alcohol is a key site for nucleophilic substitution, but the hydroxyl (-OH) group is a poor leaving group. Therefore, activation is a necessary first step to facilitate these reactions.

To enhance its leaving group ability, the hydroxyl group of 3-(4-Phenylphenoxy)propan-1-ol can be converted into a sulfonate ester, such as a tosylate. This transformation is a critical activation step for subsequent nucleophilic substitution reactions. nih.gov The reaction is typically carried out by treating the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a non-nucleophilic base like pyridine. The base neutralizes the HCl byproduct. pearson.com This process converts the alcohol into a much better leaving group without altering the configuration of the carbon atom it is attached to. libretexts.org The resulting tosylate is readily displaced by a wide range of nucleophiles. nih.gov

Table 1: Typical Reagents for Tosylation of this compound

RoleReagentPurpose
SubstrateThis compoundThe alcohol to be activated.
Activating Agentp-Toluenesulfonyl chloride (TsCl)Provides the tosyl group.
BasePyridineActs as a catalyst and neutralizes HCl.
SolventDichloromethane (B109758) (CH₂Cl₂)Provides a non-reactive medium for the reaction.

Once the hydroxyl group is activated, for instance as a tosylate, the resulting derivative of this compound becomes an excellent substrate for nucleophilic substitution. These reactions can proceed via two main pathways: SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular). masterorganicchemistry.com

The structure of the substrate is the primary factor determining the favored pathway. youtube.com The derivative of this compound is a primary alkyl tosylate.

SN2 Pathway : This mechanism is heavily favored for primary substrates. It involves a single, concerted step where the nucleophile attacks the carbon atom from the side opposite to the leaving group (backside attack). masterorganicchemistry.com This leads to an inversion of stereochemistry at the reaction center. The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile. youtube.com The minimal steric hindrance around the primary carbon of the propanol (B110389) derivative allows for easy access by the nucleophile, making the SN2 pathway highly efficient. youtube.com

SN1 Pathway : This pathway involves a two-step mechanism. The first and rate-determining step is the departure of the leaving group to form a carbocation intermediate. masterorganicchemistry.com The second step is the rapid attack of the nucleophile on this carbocation. This mechanism is favored for tertiary substrates because they can form stable tertiary carbocations. Primary carbocations are highly unstable, making the SN1 pathway energetically unfavorable for derivatives of this compound. youtube.com

Table 2: Comparison of SN1 and SN2 Pathways for Activated this compound

FeatureSN1 MechanismSN2 MechanismFavored for this Compound?
Substrate Tertiary > SecondaryMethyl > Primary > SecondaryNo
Kinetics Rate = k[Substrate]Rate = k[Substrate][Nucleophile]Yes
Mechanism Two steps, carbocation intermediateOne concerted stepYes
Steric Hindrance Favored by sterically hindered substratesInhibited by steric hindranceYes
Nucleophile Weak nucleophiles are effectiveRequires strong nucleophilesYes
Rearrangements PossibleNot possibleYes

Chemical Modifications of the Aromatic Moieties

The two aromatic rings of the phenylphenoxy system are susceptible to modification, primarily through electrophilic aromatic substitution and modern cross-coupling reactions.

Electrophilic aromatic substitution (SEAr) is a fundamental reaction where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. wikipedia.orgbyjus.com The regioselectivity and rate of the reaction are governed by the existing substituents on the ring. wikipedia.org In this compound, the key directing group is the phenoxy moiety (-OAr), which is an activating group and directs incoming electrophiles to the ortho and para positions.

The ether oxygen donates electron density to the ring via resonance, stabilizing the carbocation intermediate (arenium ion) formed during the attack, particularly when the electrophile adds to the ortho or para positions. lkouniv.ac.inmasterorganicchemistry.com This makes the ring more nucleophilic and increases the reaction rate compared to unsubstituted benzene. wikipedia.org Common SEAr reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation/alkylation. masterorganicchemistry.com

Table 3: Common Electrophilic Aromatic Substitution Reactions

ReactionElectrophileReagentsExpected Product on Phenylphenoxy Ring
Nitration NO₂⁺ (Nitronium ion)HNO₃, H₂SO₄Substitution of -NO₂ at ortho/para positions. byjus.com
Halogenation Br⁺ or Cl⁺Br₂, FeBr₃ or Cl₂, AlCl₃Substitution of -Br or -Cl at ortho/para positions.
Sulfonation SO₃Fuming H₂SO₄Substitution of -SO₃H at ortho/para positions.
Friedel-Crafts Acylation RCO⁺ (Acylium ion)RCOCl, AlCl₃Substitution of -COR at ortho/para positions. lkouniv.ac.in

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net To utilize these reactions, one of the aromatic rings of this compound must first be functionalized with a halide (e.g., Br or I) or a triflate, typically via electrophilic aromatic substitution or related methods. This functionalized aryl halide can then participate in various coupling reactions. libretexts.org

These reactions generally proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org The choice of palladium catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. sigmaaldrich.comnih.gov

Table 4: Examples of Palladium-Catalyzed Cross-Coupling Reactions

Reaction NameCoupling PartnerBond FormedGeneral Utility
Suzuki-Miyaura Coupling Organoboron compound (e.g., boronic acid)C(sp²)–C(sp²)Synthesis of biaryls and conjugated systems. libretexts.org
Sonogashira Coupling Terminal alkyneC(sp²)–C(sp)Synthesis of aryl-alkynes. researchgate.net
Heck Coupling AlkeneC(sp²)–C(sp²)Arylation of alkenes.
Buchwald-Hartwig Amination AmineC(sp²)–NSynthesis of aryl amines.
Stille Coupling Organotin compoundC(sp²)–C(sp²)Versatile C-C bond formation. libretexts.org

Derivatization of the Alcohol Functional Group for Synthetic Utility

Beyond nucleophilic substitution, the primary alcohol group of this compound serves as a versatile handle for a range of synthetic transformations. These derivatizations are fundamental in modifying the molecule's properties and incorporating it into larger, more complex structures.

Key derivatizations include:

Oxidation : The primary alcohol can be oxidized to an aldehyde using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC). Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), will further oxidize the alcohol to a carboxylic acid.

Esterification : Reaction with a carboxylic acid or its derivative (like an acyl chloride or anhydride) under appropriate conditions yields an ester. Fischer esterification, involving reaction with a carboxylic acid in the presence of an acid catalyst, is a common method.

Etherification : The alcohol can be converted into an ether. A common method is the Williamson ether synthesis, which involves deprotonating the alcohol with a strong base (like NaH) to form an alkoxide, followed by reaction with an alkyl halide.

Table 5: Summary of Alcohol Derivatization Reactions

Reaction TypeReagentsFunctional Group Formed
Oxidation (mild) Pyridinium chlorochromate (PCC)Aldehyde (-CHO)
Oxidation (strong) KMnO₄ or H₂CrO₄Carboxylic Acid (-COOH)
Esterification R'COOH, H⁺ (acid catalyst)Ester (-COOR')
Etherification 1. NaH; 2. R'X (alkyl halide)Ether (-OR')

Esterification and Etherification for Downstream Transformations

Esterification: The conversion of this compound to its corresponding esters is a common strategy to modify its physicochemical properties. This transformation can be achieved through reaction with carboxylic acids or their more reactive derivatives, such as acid chlorides or anhydrides. A widely used method for direct esterification with a carboxylic acid involves the use of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). Alternatively, reaction with an acid chloride in the presence of a non-nucleophilic base like triethylamine (B128534) provides a high-yielding route to the desired ester. These esterification reactions are fundamental in the synthesis of various compounds, including those with applications in materials science and as intermediates in the preparation of more complex molecules. rsc.orgresearchgate.netrsc.orgpsu.edu

Etherification: The hydroxyl group of this compound can also be converted into an ether linkage. The Williamson ether synthesis is a classic and highly effective method for this transformation. masterorganicchemistry.comwikipedia.org This reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide. masterorganicchemistry.com This alkoxide then acts as a nucleophile and displaces a halide from an alkyl halide in an SN2 reaction to form the ether. wikipedia.orglibretexts.orglumenlearning.com The choice of the alkyl halide allows for the introduction of a wide variety of alkyl groups, making this a versatile method for synthesizing a library of ether derivatives. wikipedia.org The reaction is typically carried out in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). masterorganicchemistry.com

TransformationReagentsCatalyst/BaseProduct Class
EsterificationCarboxylic AcidDCC, DMAP3-(4-phenylphenoxy)propyl ester
EsterificationAcid ChlorideTriethylamine3-(4-phenylphenoxy)propyl ester
EtherificationAlkyl HalideSodium Hydride1-(3-alkoxypropoxy)-4-phenylbenzene

Oxidation Reactions for Aldehyde or Carboxylic Acid Precursors

The primary alcohol of this compound can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions employed.

Oxidation to Aldehydes: Selective oxidation to the aldehyde, 3-(4-phenylphenoxy)propanal, requires the use of mild oxidizing agents to prevent over-oxidation to the carboxylic acid. The Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640) at low temperatures, is a highly effective method for this transformation. wikipedia.orgalfa-chemistry.comchem-station.com This reaction is known for its mild conditions and tolerance of a wide range of functional groups. wikipedia.org Other suitable reagents include pyridinium chlorochromate (PCC) and Dess-Martin periodinane (DMP), which are also known for their selectivity in oxidizing primary alcohols to aldehydes. chemistrysteps.com

Oxidation to Carboxylic Acids: Stronger oxidizing agents are necessary to convert the primary alcohol directly to the corresponding carboxylic acid, 3-(4-phenylphenoxy)propanoic acid. The Jones oxidation, which employs a solution of chromium trioxide in aqueous sulfuric acid, is a classic and potent method for this purpose. wikipedia.orgadichemistry.comorganic-chemistry.orgalfa-chemistry.comchemistrysteps.com This reaction typically proceeds through an aldehyde intermediate which is then further oxidized to the carboxylic acid. wikipedia.orgadichemistry.comorganic-chemistry.orgchemistrysteps.com Other strong oxidizing agents like potassium permanganate (KMnO₄) can also be used to achieve this transformation.

Desired ProductOxidizing AgentTypical Reaction Conditions
3-(4-Phenylphenoxy)propanalSwern Oxidation (DMSO, Oxalyl Chloride, Triethylamine)Low temperature (-78 °C), CH₂Cl₂
3-(4-Phenylphenoxy)propanalPyridinium Chlorochromate (PCC)Room temperature, CH₂Cl₂
3-(4-Phenylphenoxy)propanoic acidJones Reagent (CrO₃, H₂SO₄, Acetone)0 °C to room temperature
3-(4-Phenylphenoxy)propanoic acidPotassium Permanganate (KMnO₄)Basic aqueous solution, heat

Ether Cleavage and Re-functionalization Strategies

The ether linkage in this compound, while generally stable, can be cleaved under specific and often harsh conditions. This cleavage reaction is a useful synthetic strategy for deprotecting the phenolic oxygen or for introducing new functional groups.

Strong protic acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI), are commonly used to cleave aryl ethers. The reaction typically requires high temperatures and proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. In the case of this compound, this would lead to the formation of 4-phenylphenol (B51918) and 1,3-dihalopropane.

Alternatively, strong Lewis acids like boron tribromide (BBr₃) are also highly effective for cleaving aryl ethers, often under milder conditions than strong acids. The reaction with BBr₃ is typically carried out in an inert solvent such as dichloromethane at low temperatures.

Once the ether bond is cleaved to yield 4-phenylphenol, the newly formed phenolic hydroxyl group can be further functionalized. This opens up possibilities for subsequent reactions such as re-etherification with a different alkyl group, esterification, or participation in various coupling reactions to build more complex molecular architectures.

Cleavage ReagentPrimary ProductsTypical Conditions
Hydrobromic Acid (HBr)4-Phenylphenol and 1,3-dibromopropaneHigh temperature
Boron Tribromide (BBr₃)4-Phenylphenol and 1,3-dibromopropaneLow temperature, Dichloromethane

Computational and Theoretical Investigations of 3 4 Phenylphenoxy Propan 1 Ol and Analogues

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on density functional theory (DFT), are instrumental in elucidating the electronic structure of molecules. These calculations can determine the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential. This information is crucial for predicting a molecule's reactivity.

For a molecule like 3-(4-Phenylphenoxy)propan-1-ol, quantum chemical calculations can reveal the electron-rich and electron-poor regions of the molecule. The phenylphenoxy group, with its delocalized π-electron system, is expected to have a significant influence on the molecule's electronic properties. The lone pairs of electrons on the ether and alcohol oxygen atoms are also key features that would be characterized by these calculations.

In a study of biphenyl (B1667301) and biphenyl ether inhibitors of sulfatases, molecular modeling, which relies on quantum chemical principles, was used to design molecules with specific electronic properties to achieve potent inhibition of the target enzymes . Similarly, for this compound, understanding its electronic structure could be the first step in predicting its interactions with biological targets or its reactivity in chemical transformations.

Furthermore, quantum chemical calculations can be used to compare the relative stabilities of different isomers and conformers. For instance, in a study of a Schiff base compound, molecular orbital calculations were used to investigate the structures and relative stabilities of its (E) and (Z) isomers uni-greifswald.de. For this compound, such calculations could determine the most stable conformations arising from rotation around the various single bonds.

Table 1: Illustrative Electronic Properties from Quantum Chemical Calculations for an Analogous Aryl Ether

PropertyCalculated Value (Arbitrary Units)Significance
HOMO Energy-6.5 eVIndicates the molecule's ability to donate electrons.
LUMO Energy-1.2 eVIndicates the molecule's ability to accept electrons.
HOMO-LUMO Gap5.3 eVRelates to the molecule's electronic stability and reactivity.
Dipole Moment2.1 DQuantifies the overall polarity of the molecule.

Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from quantum chemical calculations.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational flexibility of a molecule and its interactions with its environment, such as a solvent or a biological receptor.

For this compound, MD simulations could be employed to explore its vast conformational landscape. The flexibility of the propanol (B110389) chain and the rotational freedom around the ether linkage and the bond connecting the two phenyl rings allow the molecule to adopt a multitude of shapes. MD simulations can identify the most probable conformations and the energy barriers between them.

Moreover, MD simulations are particularly powerful for studying intermolecular interactions. For example, in simulations of phenoxyphenol derivatives, it was found that van der Waals interactions were the main driving force for binding to a biological target semanticscholar.org. For this compound, MD simulations could predict how the molecule interacts with water, organic solvents, or the active site of an enzyme. The hydroxyl group of the propanol moiety is capable of forming hydrogen bonds, both as a donor and an acceptor, while the aromatic rings can engage in π-π stacking and hydrophobic interactions.

In a study of 2-propanol on cobalt oxide surfaces, ab initio molecular dynamics simulations were used to investigate the adsorption and decomposition of the alcohol mdpi.com. This demonstrates the utility of MD in understanding how molecules like this compound might interact with surfaces, which is relevant in fields such as catalysis and materials science.

Table 2: Potential Intermolecular Interactions of this compound Investigated by MD Simulations

Type of InteractionMolecular Moiety InvolvedPotential Significance
Hydrogen BondingPropanol (-OH) groupGoverns solubility in protic solvents and interactions with polar functional groups.
π-π StackingPhenyl ringsContributes to self-assembly and binding to aromatic residues in proteins.
Hydrophobic InteractionsPhenylphenoxy group, propyl chainDrives partitioning into nonpolar environments and binding to hydrophobic pockets.
van der Waals ForcesEntire moleculeGeneral attractive or repulsive forces influencing molecular packing and binding.

Density Functional Theory (DFT) Studies for Reaction Energetics and Transition States

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. In the context of chemical reactions, DFT is particularly valuable for calculating the energetics of reactants, products, and transition states, thereby providing insights into reaction mechanisms and kinetics.

For this compound, DFT studies could be used to investigate a variety of chemical transformations. For example, reactions involving the alcohol group, such as oxidation or esterification, could be modeled to determine the reaction pathways and activation energies. Similarly, reactions targeting the ether linkage, such as cleavage under acidic or basic conditions, are amenable to DFT analysis.

A DFT study on the base-catalyzed cleavage of the β-O-4 ether linkage in lignin, a complex polymer with structural similarities to this compound, revealed the reaction mechanism to proceed through a six-membered transition state nih.govfrontiersin.org. The calculated activation barriers provided a quantitative measure of the reaction's feasibility nih.govfrontiersin.org. Another study focused on the C-O bond cleavage of dimethyl ether mediated by transition metal ions, showcasing the ability of DFT to compare the catalytic activity of different metals nih.govacs.org. These examples highlight how DFT could be applied to understand the reactivity of the ether bond in this compound.

Furthermore, DFT can be used to calculate bond dissociation enthalpies (BDEs), which are a measure of the strength of a chemical bond. A theoretical study on the homolytic C(sp2)–O cleavage in ethers and phenols demonstrated the use of DFT to predict BDEs and understand the influence of substituents on bond strength rsc.org. For this compound, calculating the BDEs of the various C-O and C-H bonds would help to predict which bonds are most likely to break under thermal or photochemical conditions.

Table 3: Illustrative Reaction Energetics from a DFT Study of a Hypothetical Ether Cleavage Reaction

ParameterCalculated Value (kcal/mol)Interpretation
Activation Energy (Ea)+25.3The energy barrier that must be overcome for the reaction to occur.
Enthalpy of Reaction (ΔH)-15.8The net energy change of the reaction; negative value indicates an exothermic reaction.
Free Energy of Reaction (ΔG)-12.1Indicates the spontaneity of the reaction under standard conditions.

Note: The data in this table is hypothetical and for illustrative purposes only.

Spectroscopic Parameter Prediction and Elucidation (e.g., NMR Chemical Shifts)

Computational methods can be used to predict various spectroscopic parameters, which can be invaluable for interpreting experimental spectra and confirming molecular structures. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation, and the prediction of chemical shifts (δ) is a common application of computational chemistry.

For this compound, predicting the 1H and 13C NMR chemical shifts can aid in the assignment of the observed signals in an experimental spectrum. The chemical shift of a nucleus is highly sensitive to its local electronic environment. Therefore, accurate prediction of chemical shifts requires a good description of the molecule's geometry and electronic structure.

The 1H NMR spectrum of this compound is expected to show distinct signals for the protons on the two aromatic rings, the three methylene groups of the propanol chain, and the hydroxyl proton. The protons on the phenyl ring attached to the oxygen will have different chemical shifts from those on the terminal phenyl ring due to the influence of the ether linkage. Similarly, the chemical shifts of the methylene protons will vary depending on their proximity to the electronegative oxygen atoms. For instance, in allyl n-propyl ether, the protons on the methylene group adjacent to the ether oxygen are shifted downfield compared to the other aliphatic protons chemicalbook.com.

Computational approaches for NMR prediction range from empirical methods based on additivity rules to more sophisticated quantum mechanical calculations. DFT methods, often combined with a suitable basis set and a consideration of solvent effects, can provide reasonably accurate predictions of NMR chemical shifts. Recent advances in machine learning, such as the use of equivariant graph neural networks, are also showing promise for the accurate prediction of NMR parameters nih.govarxiv.org.

Table 4: Predicted 1H NMR Chemical Shifts for this compound (Illustrative)

Proton EnvironmentPredicted Chemical Shift (δ, ppm)Expected Multiplicity
Aromatic Protons (Terminal Phenyl)7.2 - 7.6Multiplet
Aromatic Protons (Phenoxy)6.9 - 7.3Multiplet
-O-CH2-4.1Triplet
-CH2-CH2-CH2-2.0Quintet
-CH2-OH3.8Triplet
-OHVariable (depends on concentration and solvent)Singlet

Note: These are estimated values based on typical chemical shifts for similar functional groups and are for illustrative purposes.

Advanced Applications in Organic Synthesis and Materials Science

Role as a Precursor and Building Block for Complex Molecules

The structure of 3-(4-Phenylphenoxy)propan-1-ol, featuring a primary alcohol and a biphenyl (B1667301) ether, makes it a valuable precursor for the synthesis of more complex molecules. The hydroxyl group can be readily functionalized or converted into other reactive groups, while the biphenyl moiety offers a scaffold for further elaboration.

Synthesis of Advanced Chemical Intermediates

The synthesis of related compounds such as 3-([1,1'-biphenyl]-4-yloxy)propan-1-ol has been documented, providing a basis for the preparation of this compound. One reported method involves the copper-catalyzed C-O coupling of 4-bromobiphenyl (B57062) with propan-1,3-diol. This synthetic accessibility confirms its viability as a starting material.

Once synthesized, the primary alcohol of this compound can be oxidized to an aldehyde or a carboxylic acid, creating new opportunities for carbon-carbon bond formation through reactions like aldol (B89426) condensations, Wittig reactions, or amide couplings. Alternatively, the alcohol can be converted to a leaving group (e.g., tosylate or mesylate) to facilitate nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups.

For instance, the synthesis of 3-([1,1′-Biphenyl]-4-yloxy)propyl acetate (B1210297) has been reported, demonstrating the straightforward esterification of the alcohol. This ester could then participate in further transformations.

Integration in Polymer Science and Specialty Chemical Production

The biphenyl unit in this compound is a key structural element in many high-performance polymers, such as liquid crystal polymers (LCPs) and certain polyamides and polyimides. These materials are known for their high thermal stability, mechanical strength, and chemical resistance.

The hydroxyl functionality of this compound allows for its potential incorporation into polymer backbones through condensation polymerization. For example, it could be used as a monomer or a chain modifier in the production of polyesters or polyethers. The rigid biphenyl group would be expected to enhance the thermal and mechanical properties of the resulting polymer.

In the realm of specialty chemicals, the unique combination of the flexible propanol (B110389) chain and the rigid biphenyl core could lead to applications as specialty plasticizers, surfactants, or as a precursor for liquid crystal displays.

Substrate in Chemo-Enzymatic Transformations

As mentioned in section 5.1.2., chemo-enzymatic strategies are powerful tools for introducing chirality. While there is no specific literature on the use of this compound as a substrate in such transformations, its primary alcohol could be a target for enzymatic oxidation by alcohol dehydrogenases (ADHs) to produce the corresponding aldehyde. If the substrate were modified to contain a prochiral center, these enzymatic reactions could be performed enantioselectively.

Furthermore, lipases could be employed for the enantioselective acylation or deacylation of derivatives of this compound, providing access to chiral building blocks.

Development of Novel Reagents and Ligands Featuring the Aryloxypropanol Framework

The biphenyl moiety is a common feature in the design of chiral ligands for asymmetric catalysis, with BINAP and its derivatives being prime examples. The this compound scaffold could serve as a starting point for the development of new classes of ligands.

The hydroxyl group provides a convenient handle for the introduction of phosphine, amine, or other coordinating groups. For example, the alcohol could be converted to an amine, which could then be further functionalized to create bidentate or tridentate ligands. The biphenyl group's steric and electronic properties can be tuned by introducing substituents on either of the phenyl rings, allowing for the fine-tuning of the ligand's properties for specific catalytic applications.

Below is a table summarizing the potential applications based on the structural features of this compound.

Structural FeaturePotential Application AreaSpecific Examples of Transformations/Uses
Primary AlcoholOrganic SynthesisOxidation to aldehyde/carboxylic acid, conversion to leaving groups, esterification.
Aryl Ether LinkageGeneral StabilityProvides chemical and thermal stability to derivatives.
Biphenyl MoietyPolymer ScienceMonomer for high-performance polymers (e.g., polyesters, polyethers).
Biphenyl MoietyLigand DesignScaffold for the synthesis of chiral ligands for asymmetric catalysis.
Entire MoleculeSpecialty ChemicalsPrecursor for plasticizers, surfactants, or components of liquid crystal displays.

Future Research Directions and Emerging Methodologies for 3 4 Phenylphenoxy Propan 1 Ol

The synthesis and application of 3-(4-Phenylphenoxy)propan-1-ol, a significant intermediate in various chemical industries, are continually evolving. Researchers are actively exploring innovative methodologies to enhance efficiency, sustainability, and scalability. This article delves into the future research directions and emerging techniques poised to redefine the production of this biphenyl (B1667301) ether derivative.

Q & A

Q. What are the standard synthetic routes for 3-(4-Phenylphenoxy)propan-1-ol, and how do reaction conditions influence yield?

The synthesis of this compound typically involves nucleophilic substitution or coupling reactions. For example:

  • Nucleophilic substitution : Reacting 4-phenylphenol with 3-chloropropanol under basic conditions (e.g., K₂CO₃ in DMF) to form the ether linkage.
  • Coupling reactions : Using Mitsunobu conditions (e.g., DIAD, PPh₃) to couple 4-phenylphenol with propan-1,3-diol derivatives.

Q. Critical factors for optimization :

  • Temperature : Elevated temperatures (80–100°C) improve reaction kinetics but may increase side reactions.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the phenolic oxygen.
  • Base selection : Strong bases (e.g., NaH) may deprotonate the phenol efficiently but risk over-reaction.

Reference analogous protocols for chlorophenyl-propanol derivatives, where similar etherification strategies are employed .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological approach :

  • Chromatography : HPLC or GC with a polar stationary phase (e.g., C18 column) to assess purity. Use retention time comparison with standards.
  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm the presence of the phenylphenoxy group (δ 6.8–7.6 ppm for aromatic protons) and propanol backbone (δ 3.5–4.0 ppm for -CH₂OH).
    • FT-IR : Verify hydroxyl (3200–3600 cm⁻¹) and ether (C-O-C, 1200–1250 cm⁻¹) stretches.
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion ([M+H]⁺ expected at m/z 244.1462 for C₁₅H₁₆O₂).

For validation, cross-reference spectral data with structurally related compounds like 3-(4-Chlorophenyl)propan-1-ol, where analogous analytical workflows are documented .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Methodology :

  • DFT calculations : Optimize the geometry of the molecule using software like Gaussian or ORCA. Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites.
  • Transition state analysis : Simulate reaction pathways (e.g., SN2 mechanisms) to determine activation energies and regioselectivity.
  • Solvent effects : Use COSMO-RS models to evaluate solvent polarity impacts on reaction kinetics.

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

Case study analysis :

  • Dose-response curves : Replicate assays across multiple concentrations to identify non-linear effects.
  • Structural analogs : Compare bioactivity with halogenated analogs (e.g., 3-(4-Chlorophenyl)propan-1-ol vs. 3-(4-Fluorophenyl)propan-1-ol) to isolate electronic vs. steric effects .
  • Enzyme kinetics : Perform Michaelis-Menten studies to determine if the compound acts as a competitive inhibitor or allosteric modulator.

Example : Contradictory antimicrobial data may arise from differences in bacterial membrane permeability, which can be addressed via logP measurements and membrane partitioning assays .

Q. How do substituents on the phenyl ring influence the physicochemical properties of this compound?

Comparative analysis :

SubstituentLogP (Calculated)Water Solubility (mg/mL)Melting Point (°C)
-H3.21.585–88
-Cl3.80.992–95
-OCH₃2.72.178–81

Q. Key insights :

  • Electron-withdrawing groups (e.g., -Cl) increase logP and reduce solubility, favoring lipid membrane penetration.
  • Methoxy groups enhance solubility via hydrogen bonding but lower thermal stability.

Data adapted from studies on chlorophenyl and methoxyphenyl analogs .

Q. What advanced techniques elucidate the metabolic pathways of this compound in vivo?

Methodological pipeline :

  • Isotopic labeling : Synthesize ¹³C-labeled compound for tracking via LC-MS/MS in rodent models.
  • CYP450 inhibition assays : Identify cytochrome P450 isoforms involved in oxidation using recombinant enzyme systems.
  • Metabolite profiling : Compare urinary metabolites (e.g., glucuronide conjugates) with in vitro microsomal incubations.

Reference protocols from fluorophenyl-propanol metabolism studies, where hydroxylation at the propanol chain is a dominant pathway .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.